Iclazepam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

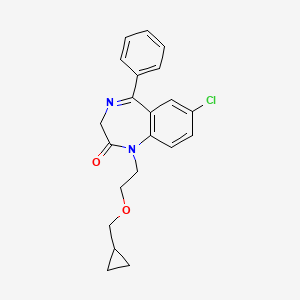

Iclazepam es un derivado de benzodiazepina conocido por sus efectos sedantes y ansiolíticos. Químicamente se identifica como 7-cloro-1-[2-(ciclopropilmetoxi)etil]-5-fenil-3H-1,4-benzodiazepin-2-ona . This compound está estructuralmente relacionado con el nordazepam, con un grupo ciclopropilmetoxietílico en el nitrógeno N1. Se metaboliza en el cuerpo a nordazepam y su derivado N-(2-hidroxietil), que son los principales responsables de sus efectos farmacológicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de iclazepam implica la sustitución del nordazepam por un grupo ciclopropilmetoxietílico en el nitrógeno N1. Las rutas sintéticas específicas y las condiciones de reacción para this compound no están ampliamente documentadas en la literatura pública. benzodiazepinas similares como el clonazepam se sintetizan a través de procesos de múltiples pasos que implican reacciones de ciclización y el uso de disolventes apróticos .

Métodos de producción industrial: Los métodos de producción industrial para las benzodiazepinas normalmente implican la síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. Los métodos industriales exactos para el this compound no están detallados públicamente, pero es probable que sigan protocolos similares a otras benzodiazepinas, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Iclazepam, como otras benzodiazepinas, experimenta diversas reacciones químicas, entre ellas:

Oxidación: Conversión a metabolitos como el nordazepam.

Reducción: Reducción de grupos nitro a aminas.

Sustitución: Reacciones de halogenación y alquilación.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Agentes halogenantes como cloro, bromo.

Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen nordazepam y sus derivados, que conservan la actividad farmacológica del compuesto original .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Iclazepam is structurally related to other benzodiazepines, exhibiting anxiolytic, sedative, and muscle relaxant effects. It is characterized by a long half-life, which can lead to prolonged effects and potential accumulation in the body. The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Elimination Half-Life | Approximately 42 hours |

| Metabolites | Delorazepam, Lorazepam, Lormetazepam |

| Routes of Administration | Oral, Sublingual |

| Typical Dosage | 1-4 mg (commonly 1-2 mg) |

Clinical Applications

This compound has been primarily studied for its anxiolytic properties. Its long half-life makes it suitable for conditions requiring sustained relief from anxiety or panic disorders. The following applications have been documented:

- Anxiety Disorders : Clinical trials have indicated efficacy in treating various anxiety disorders, similar to established benzodiazepines like diazepam.

- Sedation : Due to its sedative effects, this compound may be utilized in preoperative settings to alleviate anxiety and induce sedation.

- Muscle Relaxation : Its muscle relaxant properties make it a candidate for treating muscle spasms and related conditions.

Case Studies

Several case studies highlight the clinical implications and potential risks associated with this compound use:

- Overdose Cases : Multiple reports have documented severe intoxication due to this compound, often in combination with other substances. For instance, one case involved a 30-year-old male who experienced profound sedation and required mechanical ventilation after consuming high doses of this compound purchased online .

- Toxicology Findings : In forensic studies, this compound was identified as a contributing factor in several overdose fatalities. Autopsy results often revealed the presence of this compound metabolites alongside other psychoactive substances, complicating the interpretation of toxicological data .

- Self-Administration Studies : Research involving self-administration in animal models has demonstrated reinforcing effects similar to those of traditional benzodiazepines. This raises concerns about potential misuse and addiction .

Research Implications

The emergence of this compound as a designer drug poses challenges for regulatory frameworks and public health. Its availability online as a research chemical complicates efforts to monitor usage patterns and associated risks. Key areas of ongoing research include:

- Metabolism Studies : Understanding the metabolic pathways of this compound is critical for developing detection methods in biological fluids. Studies employing liquid chromatography-tandem mass spectrometry have been pivotal in identifying metabolites and assessing their detectability over time .

- Comparative Efficacy : Research comparing the efficacy of this compound with other benzodiazepines could provide insights into its therapeutic potential and safety profile.

Mecanismo De Acción

Iclazepam ejerce sus efectos al potenciar la actividad del ácido gamma-aminobutírico (GABA) en el receptor GABA_A. Esto lleva a un aumento de la neurotransmisión inhibitoria, lo que resulta en efectos sedantes, ansiolíticos y anticonvulsivos. Los principales objetivos moleculares son los sitios de unión a benzodiazepinas en los receptores GABA_A, que modulan los canales de iones cloruro y reducen la excitabilidad neuronal .

Compuestos similares:

Clonazepam: Comparte propiedades ansiolíticas y anticonvulsivas similares, pero difiere en su estructura química y farmacocinética.

Diazepam: Otra benzodiazepina con un espectro de uso más amplio, incluyendo la relajación muscular y el manejo del síndrome de abstinencia al alcohol.

Lorazepam: Conocido por sus potentes efectos ansiolíticos y su vida media más corta en comparación con el this compound

Singularidad: this compound es único debido a su sustitución específica en el nitrógeno N1, que influye en su vía metabólica y perfil farmacológico. Su rápido metabolismo a nordazepam y sus derivados lo distingue de otras benzodiazepinas, proporcionando un perfil terapéutico diferente .

Comparación Con Compuestos Similares

Clonazepam: Shares similar anxiolytic and anticonvulsant properties but differs in its chemical structure and pharmacokinetics.

Diazepam: Another benzodiazepine with a broader spectrum of use, including muscle relaxation and alcohol withdrawal management.

Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to iclazepam

Uniqueness: this compound is unique due to its specific substitution on the N1 nitrogen, which influences its metabolic pathway and pharmacological profile. Its rapid metabolism to nordazepam and its derivatives distinguishes it from other benzodiazepines, providing a different therapeutic profile .

Actividad Biológica

Iclazepam is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies that illustrate its clinical implications.

Pharmacological Profile

This compound exhibits a range of biological activities primarily through its interaction with the GABAA receptors in the central nervous system. Benzodiazepines like this compound enhance the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. The binding of this compound to GABAA receptors increases the frequency of chloride channel opening, leading to hyperpolarization of neurons and a subsequent decrease in neuronal excitability. This mechanism underlies its anxiolytic, sedative, and muscle relaxant properties.

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| Anxiolytic | Reduces anxiety by enhancing GABAergic transmission. |

| Sedative | Induces sleep and decreases arousal levels. |

| Muscle Relaxant | Relaxes skeletal muscles through central nervous system effects. |

| Anticonvulsant | Prevents seizures by stabilizing neuronal activity. |

The action of this compound is closely related to its structural similarities with other benzodiazepines. It binds to specific sites on the GABAA receptor complex, particularly those containing alpha subunits, which modulate the receptor's response to GABA. This results in:

- Increased affinity of GABA for its receptor.

- Enhanced opening of chloride channels.

- Greater inhibitory postsynaptic potentials.

This mechanism is crucial for its therapeutic effects but also contributes to potential side effects, including sedation and cognitive impairment.

Case Studies and Clinical Implications

Various case studies have documented the effects and risks associated with this compound use. Here are notable examples highlighting its clinical relevance:

Case Study 1: Elderly Patient with Insomnia

An 80-year-old female patient with a history of insomnia was prescribed this compound. Although it effectively managed her sleep issues, her increased dosage led to confusion and a fall resulting in a wrist fracture. This case underscores the importance of cautious prescribing in elderly patients due to their increased sensitivity to benzodiazepines and higher risk of adverse events .

Case Study 2: Polysubstance Abuse

A 30-year-old male presented with severe agitation and respiratory depression after consuming this compound along with other substances purchased online. Toxicology reports confirmed high levels of this compound, leading to critical medical intervention. This situation illustrates the dangers associated with unsupervised use of designer benzodiazepines like this compound .

Research Findings

Recent studies have further elucidated the biological activity and safety profile of this compound:

Propiedades

Número CAS |

57916-70-8 |

|---|---|

Fórmula molecular |

C21H21ClN2O2 |

Peso molecular |

368.9 g/mol |

Nombre IUPAC |

7-chloro-1-[2-(cyclopropylmethoxy)ethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C21H21ClN2O2/c22-17-8-9-19-18(12-17)21(16-4-2-1-3-5-16)23-13-20(25)24(19)10-11-26-14-15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13-14H2 |

Clave InChI |

PLRHQQPBNXIHAZ-UHFFFAOYSA-N |

SMILES |

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |

SMILES canónico |

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |

Key on ui other cas no. |

57916-70-8 |

Sinónimos |

7-chloro-1,3-dihydro-1-((2-cyclopropylmethoxy)ethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one clazepam |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.